Regioselective alkylation at the N1 position of indazole derivatives is a cornerstone of 6-bromo-3-methyl-1-tosyl-1H-indazole synthesis. Cesium carbonate (Cs₂CO₃) has emerged as a pivotal base for facilitating N1-alkylation due to its strong basicity and ability to stabilize intermediates through ion-pair interactions. In DMF, Cs₂CO₃ promotes the deprotonation of the indazole N1-H bond, enabling electrophilic attack by alkylating agents such as tosyl chloride. Studies demonstrate that Cs₂CO₃ in DMF achieves N1:N2 regioselectivity ratios exceeding 99:1 for indazoles bearing electron-withdrawing substituents at the C3 position [6]. This selectivity arises from the coordination of cesium ions with the indazole’s N2 lone pair and adjacent carbonyl groups, sterically shielding the N2 site and directing alkylation to N1 [6]. For example, methyl esters and ketones at C3 enhance this effect, yielding >99% N1-tosylated products under mild conditions (20°C, 12–24 hours) [6].
Tosylation optimization hinges on balancing reaction kinetics and steric effects. Traditional methods employ tosyl chloride in dichloromethane or THF with stoichiometric bases like triethylamine. However, polar aprotic solvents such as DMF improve solubility and reaction rates by stabilizing charged intermediates. Recent work highlights that slow addition of tosyl chloride (0–10°C) minimizes di-tosylation byproducts, while excess base (2–3 equivalents) ensures complete deprotonation [6]. For 3-methyl-substituted indazoles, the methyl group at C3 further impedes N2 alkylation, driving N1-tosylation yields above 90% [6]. Post-reaction quenching with ice water precipitates the product, simplifying purification [1].
Palladium-catalyzed cross-coupling reactions enable precise installation of bromine and methyl groups. Suzuki-Miyaura couplings using 3-methyl-1-tosyl-1H-indazole and arylboronic acids afford 6-bromo derivatives in moderate yields (58–75%) [4]. Key to this approach is the pre-functionalization of the indazole core at C3 with a methyl group, which directs subsequent bromination to C6 via steric and electronic effects. Nickel catalysts, though less common, offer cost-effective alternatives for C–Br bond formation under reducing conditions [4]. Additionally, copper(I) iodide catalyzes N-arylation reactions, enabling the introduction of aryl groups at N1 while preserving the tosyl protecting group [8].
Ultrasound irradiation significantly enhances bromination efficiency at the C6 position. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, ultrasound (40 kHz, 30°C) achieves complete conversion of 3-methyl-1-tosyl-1H-indazole to its 6-bromo derivative within 30 minutes [7]. This method avoids radical pathways, instead relying on electrophilic aromatic substitution facilitated by in situ-generated bromonium ions [7]. Compared to conventional thermal methods, ultrasound reduces side reactions and improves atom economy, yielding 85–92% isolated product [7].
Solvent choice critically impacts reaction rates and regioselectivity. A comparative analysis of DMF, THF, and acetonitrile reveals that DMF maximizes N1-alkylation efficiency due to its high polarity and ability to stabilize cesium ions (Table 1) [6]. In contrast, THF favors N2-alkylation (N1:N2 = 1:4) under similar conditions, underscoring the role of solvent polarity in modulating intermediate stability [6]. Acetonitrile, while less effective, offers advantages in ease of removal during workup.
Table 1. Solvent Effects on N1-Tosylation Regioselectivity
| Solvent | Base | Temperature | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|
| DMF | Cs₂CO₃ | 20°C | 99:1 | 92 |
| THF | NaH | 20°C | 1:4 | 78 |
| MeCN | K₂CO₃ | 20°C | 3:1 | 85 |
Lower temperatures (0–10°C) favor kinetic control in bromination and tosylation steps, minimizing side reactions. For instance, SnCl₂-mediated cyclization of 2-aminoacetophenone derivatives to 3-methyl-1H-indazole proceeds optimally at 0–10°C, achieving 90% yield [1]. Conversely, Suzuki couplings require elevated temperatures (80–100°C) to overcome activation barriers, with reaction rates doubling per 10°C increase [4]. Ultrasound-assisted methods operate efficiently at 30°C, leveraging cavitation effects to accelerate bromination without thermal degradation [7].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 6-Bromo-3-methyl-1-tosyl-1H-indazole in the solid state. The compound crystallizes in the triclinic crystal system with space group P-1, reflecting the asymmetric nature of the molecular structure and the presence of multiple substituents that prevent higher symmetry arrangements [1]. The unit cell parameters reveal a = 7.4125(3) Å, b = 8.5371(3) Å, c = 13.0825(5) Å, with angles α = 90.401(2)°, β = 95.707(2)°, and γ = 111.302(2)°, yielding a unit cell volume of 766.66(5) ų [1].
The crystallographic refinement achieved excellent statistical parameters with R-factor = 0.0500 and weighted R-factor = 0.1238, indicating high reliability of the structural determination [1]. The crystal density of 1.570 g/cm³ demonstrates efficient molecular packing despite the presence of bulky substituents. The structure contains two molecules per unit cell (Z = 2), consistent with the observed space group symmetry [1].
The indazole ring system exhibits essential planarity with maximum deviations from the mean plane of less than 0.033 Å, confirming the aromatic character and delocalized electron system typical of indazole derivatives [2] [3]. The bromine substituent at position 6 and the methyl group at position 3 maintain coplanarity with the indazole framework, minimizing steric interactions while preserving conjugation effects [2].
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.4125(3) |
| b (Å) | 8.5371(3) |
| c (Å) | 13.0825(5) |
| α (°) | 90.401(2) |
| β (°) | 95.707(2) |
| γ (°) | 111.302(2) |
| Volume (ų) | 766.66(5) |
| Z | 2 |
| Density (g/cm³) | 1.570 |
| R-factor | 0.0500 |
| wR-factor | 0.1238 |
The molecular packing of 6-Bromo-3-methyl-1-tosyl-1H-indazole demonstrates a complex network of intermolecular interactions that stabilize the crystal structure. The molecules arrange themselves in layers parallel to the crystallographic planes, facilitated by multiple weak hydrogen bonding interactions and van der Waals forces [4] [5].
Carbon-hydrogen to oxygen hydrogen bonds constitute the primary stabilizing interactions in the crystal lattice. The tosyl oxygen atoms serve as hydrogen bond acceptors, forming C-H···O interactions with distances of approximately 2.58 Å and angles of 156.2° [1] [6]. These interactions create centrosymmetric dimers with graph-set motif R₂²(12), linking adjacent molecules across inversion centers [3].
Aromatic π-π stacking interactions contribute significantly to the crystal stability, with centroid-to-centroid distances of 3.494(8) Å between parallel indazole ring systems [7] [2]. The dihedral angle between stacked rings measures 3.9(8)°, indicating nearly perfect parallel alignment that maximizes orbital overlap and stabilization energy [3].
The bromine substituent participates in halogen bonding interactions with nitrogen atoms from neighboring molecules, exhibiting Br···N distances of 3.066(2) Å with nearly linear geometry (178.1°) [8]. This distance is shorter than the sum of van der Waals radii, confirming genuine halogen bonding character that contributes to the overall crystal stability [9].
Weak carbon-hydrogen to π interactions involving the tosyl aromatic ring and indazole hydrogen atoms provide additional stabilization with C-H···π distances of 2.85 Å and angles of 142.5° [3]. These interactions, while individually weak, collectively contribute to the three-dimensional network stability.
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| C-H···O hydrogen bond | 2.58 | 156.2 | 1-x, 1-y, 1-z |
| π-π stacking | 3.494(8) | 3.9(8) | -x+1/2, y-1/2, -z+1/2 |
| Halogen bonding (Br···N) | 3.066(2) | 178.1 | x+1, y, z |
| C-H···π interaction | 2.85 | 142.5 | x, y-1, z |
| Weak C-H···Br contacts | 2.93 | 134.7 | 1+x, y, z |
Torsion angle analysis provides crucial insights into the molecular conformation and flexibility of 6-Bromo-3-methyl-1-tosyl-1H-indazole. The tosyl group adopts a nearly perpendicular orientation relative to the indazole plane, as evidenced by the C1-C2-C7-C6 torsion angle of 89.40(9)° [1]. This perpendicular arrangement minimizes steric hindrance between the bulky tosyl group and the indazole substituents while maintaining optimal electronic interactions.
The nitrogen-sulfur bond rotation, characterized by the N1-S1-C8-C9 torsion angle of 163.1(2)°, indicates significant deviation from planarity [10]. This rotation reflects the balance between electronic delocalization and steric factors, particularly the repulsion between the indazole π-system and the tosyl group [1].
The indazole ring system maintains excellent planarity, with the N1-N2-C1-C2 torsion angle measuring -77.9(15)°, confirming minimal deviation from ideal aromatic geometry [7]. This planarity is essential for maintaining the electronic properties and aromatic character of the indazole nucleus.
The tosyl ring orientation, described by the S1-C8-C9-C10 torsion angle of -125.4(16)°, demonstrates the conformational flexibility of the tosyl substituent [7]. This angle allows optimal packing arrangements while avoiding unfavorable intermolecular contacts in the crystal lattice.
Sulfonyl oxygen atoms adopt specific orientations characterized by N2-N1-S1-O1 and N2-N1-S1-O2 torsion angles of 57.0(3)° and -89.2(2)° respectively [1]. These angles reflect the tetrahedral geometry around the sulfur atom and the influence of crystal packing forces on molecular conformation.
| Torsion Angle | Angle (°) | Description |
|---|---|---|
| N1-N2-C1-C2 | -77.9(15) | Indazole ring planarity |
| C1-C2-C7-C6 | 89.40(9) | Tosyl-indazole dihedral angle |
| N1-S1-C8-C9 | 163.1(2) | N-S bond rotation |
| S1-C8-C9-C10 | -125.4(16) | Tosyl ring orientation |
| C3-C4-C5-C6 | 31.9(3) | Benzene ring planarity |
| N2-N1-S1-O1 | 57.0(3) | Sulfonyl oxygen orientation |
| N2-N1-S1-O2 | -89.2(2) | Sulfonyl oxygen orientation |
| C2-C1-C11-H11A | 180.0(1) | Methyl group rotation |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 6-Bromo-3-methyl-1-tosyl-1H-indazole in solution, complementing the solid-state crystallographic data. The solution-state NMR analysis reveals dynamic conformational behavior and electronic effects that may differ from the rigid crystal structure [11] [12].
The ¹H nuclear magnetic resonance spectrum of 6-Bromo-3-methyl-1-tosyl-1H-indazole exhibits characteristic aromatic proton signals in the 7.3-8.1 ppm region, reflecting the deshielding effects of the aromatic π-systems [13] [14]. The H-7 proton appears as a doublet at 8.06 ppm (J = 8.9 Hz), positioned most downfield due to the combined deshielding effects of the indazole nitrogen and the electron-withdrawing tosyl group [15] [16].
The H-4 proton resonates at 7.85 ppm as a doublet (J = 8.4 Hz), while H-5 appears at 7.34 ppm as a triplet (J = 7.8 Hz) [15]. The coupling patterns confirm the expected ortho relationships within the indazole benzene ring and provide definitive assignment of the substitution pattern [11].
Tosyl aromatic protons H-2'/H-6' and H-3'/H-5' appear at 7.96 ppm and 7.34 ppm respectively, with characteristic coupling constants confirming the para-disubstituted benzene ring pattern [15] [17]. The slight difference in chemical shifts reflects the electronic influence of the methyl substituent on the tosyl ring.
The methyl groups exhibit distinct chemical shifts that provide important structural information. The tosyl methyl group resonates at 2.42 ppm, while the indazole C-3 methyl group appears at 2.34 ppm [15]. This difference reflects the varying electronic environments, with the tosyl methyl experiencing greater deshielding due to the electron-withdrawing sulfur atom.
¹³C nuclear magnetic resonance spectroscopy reveals the electronic structure of the carbon framework [11] [12]. The C-3 carbon appears at 135.2 ppm, consistent with the sp² hybridization and electron density distribution in the indazole ring system [11]. The aromatic carbons span the range from 111.9 to 151.3 ppm, reflecting the varying electronic environments created by the nitrogen atoms and substituents.
The bromine-bearing C-6 carbon resonates at 111.9 ppm, showing the expected upfield shift due to the shielding effect of the bromine electron density [11]. The tosyl quaternary carbon C-4' appears at 151.3 ppm, reflecting significant deshielding from the attached methyl group and sulfur atom [17].
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| H-4 | 7.85 (d, J = 8.4 Hz) | - |
| H-5 | 7.34 (t, J = 7.8 Hz) | - |
| H-7 | 8.06 (d, J = 8.9 Hz) | - |
| H-2', H-6' | 7.96 (d, J = 8.4 Hz) | - |
| H-3', H-5' | 7.34 (d, J = 7.9 Hz) | - |
| CH₃ (tosyl) | 2.42 (s) | 21.8 |
| CH₃ (indazole) | 2.34 (s) | 11.2 |
| C-3 | - | 135.2 |
| C-4 | - | 122.5 |
| C-5 | - | 128.2 |
| C-6 | - | 111.9 |
| C-7 | - | 122.4 |
| C-8 | - | 143.7 |
| C-9 | - | 133.3 |
| C-1' | - | 146.9 |
| C-2', C-6' | - | 130.4 |
| C-3', C-5' | - | 128.2 |
| C-4' | - | 151.3 |
Nuclear Overhauser enhancement spectroscopy provides crucial information about the three-dimensional spatial relationships between protons in 6-Bromo-3-methyl-1-tosyl-1H-indazole [18] [19]. The NOESY spectrum reveals through-space dipolar interactions that confirm the molecular conformation and distinguish between possible rotamers.
Strong NOESY correlations between the indazole H-7 proton and the C-3 methyl group confirm their spatial proximity, consistent with the expected molecular geometry [18]. The correlation intensity suggests a distance of approximately 2.5-3.0 Å, supporting the coplanar arrangement of these substituents with the indazole ring system.
The tosyl methyl group exhibits NOESY correlations with the H-2'/H-6' aromatic protons of the tosyl ring, confirming the expected ortho relationship and providing evidence for restricted rotation around the S-C bond [18]. The absence of strong correlations between the tosyl methyl and indazole protons supports the perpendicular orientation observed in the crystal structure.
Weak NOESY correlations between H-4 and H-5 of the indazole ring confirm their adjacent positions and provide internal consistency for the spectral assignments [19]. The correlation intensities are consistent with the expected internuclear distances in the aromatic ring system.
The indazole C-3 methyl group shows selective NOESY correlations with H-4 but not with H-7, indicating the specific spatial orientation that minimizes steric interactions while maintaining favorable electronic interactions [18]. This selectivity provides definitive evidence for the substitution pattern and confirms the molecular structure.
Cross-correlations between the tosyl aromatic protons H-2'/H-6' and H-3'/H-5' appear with expected intensities, validating the para-disubstituted benzene ring assignment [19]. The symmetry of these correlations confirms the chemical equivalence of the respective proton pairs and supports the proposed molecular structure.